Hepta-1,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-1,6-dien-3-one is an organic compound with the molecular formula C7H10O It is characterized by a seven-carbon chain with two double bonds at positions 1 and 6, and a ketone group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-1,6-dien-3-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of acetone with acrolein, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Hepta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in hepta-1,6-dien-3-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like halogens (Br2, Cl2) or hydrogen halides (HBr, HCl).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Hepta-1,6-dien-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hepta-1,6-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s double bonds and ketone group allow it to participate in a range of chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic addition reactions makes it a potential candidate for targeting specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Hepta-1,6-dien-3-one can be compared with other similar compounds such as:
Curcumin (1,7-bis-(4-hydroxy-3-methoxyphenyl)-hepta-1,6-diene-3,5-dione): Both compounds share a similar heptadiene backbone, but curcumin has additional methoxy and hydroxyl groups, contributing to its distinct biological activities.
3-Methyl-1,6-heptadien-3-ol: This compound has a similar structure but with a methyl group and an alcohol functional group, leading to different chemical properties and reactivity.
3,3,6-Trimethylhepta-1,5-dien-4-one: This compound features additional methyl groups and a different position for the ketone group, resulting in unique chemical behavior.
This compound stands out due to its simpler structure and versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
33698-60-1 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hepta-1,6-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
CBAGROYOJMZIRK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.